![molecular formula C13H14ClNO2 B2835334 [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411295-05-9](/img/structure/B2835334.png)
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in the scientific community due to its potential use in cancer treatment. In
作用机制
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone targets RNA polymerase I transcription by binding to the DNA-RNA hybrid and stabilizing it. This stabilization leads to the formation of DNA damage, which activates the p53 pathway. The activation of the p53 pathway ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 pathway in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its selectivity for cancer cells. This selectivity allows for the targeting of cancer cells while sparing normal cells. However, one limitation of using [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone. One direction is to explore the potential use of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in combination with other cancer treatments. Another direction is to study the potential use of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone and its potential side effects.
In conclusion, [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has shown significant potential in the treatment of cancer. Its selectivity for cancer cells and ability to induce DNA damage and activate the p53 pathway make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of sodium borohydride to form 2-(2-chlorophenyl)pyrrolidine. This intermediate is then reacted with epichlorohydrin in the presence of sodium hydroxide to form [2-(2-chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone. The final product is obtained through purification by column chromatography.
科学研究应用
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have potential therapeutic applications in cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is overexpressed in many cancer cells. This inhibition leads to the activation of the p53 pathway, which ultimately results in cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-10-5-2-1-4-9(10)11-6-3-7-15(11)13(16)12-8-17-12/h1-2,4-5,11-12H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHASJOPMIQFYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(oxirane-2-carbonyl)pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

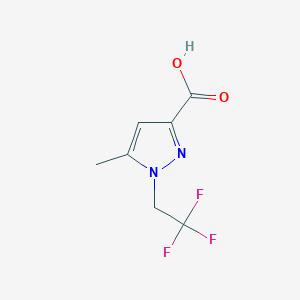
![1-(4-ethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2835253.png)
![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835255.png)

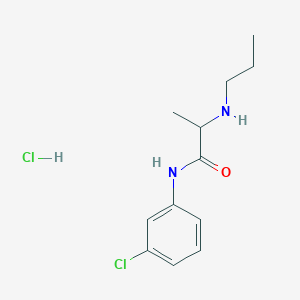
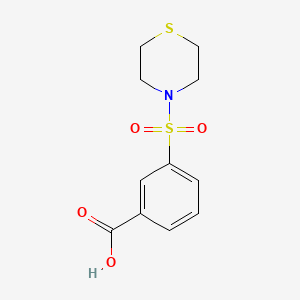
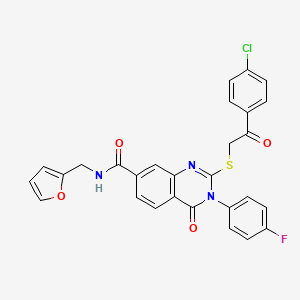

![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2835264.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide](/img/structure/B2835265.png)
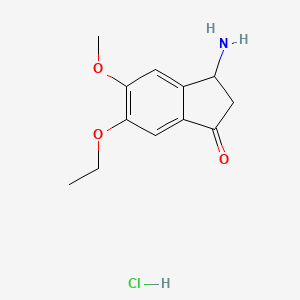
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)
![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)